2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
Overview
Description
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H10N2O2. This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.
Preparation Methods
The synthesis of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and methyl positions, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products
Common reagents and conditions used in these reactions include organic solvents like ethanol, bases such as sodium bicarbonate, and catalysts like palladium on carbon.
Scientific Research Applications
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Cyclopropyl-4,6-dimethylpyrimidine: This compound has an additional methyl group at the 4-position, which may alter its chemical and biological properties.
2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid:
2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: The carboxamide derivative may have different pharmacological properties compared to the carboxylic acid.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-7(9(12)13)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPZNOBLMUUKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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